molecular formula C22H14Br2O3 B14803648 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate

4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate

Cat. No.: B14803648
M. Wt: 486.2 g/mol
InChI Key: PYICYCIGNHYZQO-UHFFFAOYSA-N
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Description

4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine atoms and an acetate group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 4-bromonaphthalene with 1-bromonaphthalene-2-ol in the presence of a suitable base and an acetylating agent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Acetylating Agent: Acetic anhydride or acetyl chloride

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding naphthalenes with reduced functional groups.

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Substitution: 4-Methoxynaphthalen-1-yl [(1-methoxynaphthalen-2-yl)oxy]acetate

    Oxidation: Naphthoquinones

    Reduction: Naphthalenes with reduced functional groups

Scientific Research Applications

4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetate group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromonaphthalen-1-yl)ethanone
  • 4-Bromo-1-naphthaleneboronic acid
  • N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine

Uniqueness

4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate is unique due to its specific structural features, including the presence of two bromine atoms and an acetate group

Properties

Molecular Formula

C22H14Br2O3

Molecular Weight

486.2 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl) 2-(1-bromonaphthalen-2-yl)oxyacetate

InChI

InChI=1S/C22H14Br2O3/c23-18-10-12-19(17-8-4-3-7-16(17)18)27-21(25)13-26-20-11-9-14-5-1-2-6-15(14)22(20)24/h1-12H,13H2

InChI Key

PYICYCIGNHYZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br

Origin of Product

United States

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